molecular formula C12H26N2O2S B6629831 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine

1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine

Numéro de catalogue B6629831
Poids moléculaire: 262.41 g/mol
Clé InChI: PZDPVDRMBFTSBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine, also known as Suvorexant, is a novel drug that has been developed for the treatment of insomnia. This drug is a dual orexin receptor antagonist that acts by blocking the activity of orexin, a neuropeptide that regulates wakefulness and sleep. The purpose of

Mécanisme D'action

1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine acts by blocking the activity of orexin, a neuropeptide that regulates wakefulness and sleep. Orexin is produced by a small group of neurons in the hypothalamus, and it acts on two receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), to promote wakefulness. 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine blocks both OX1R and OX2R, which leads to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects:
1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has a number of biochemical and physiological effects. In preclinical studies, 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been shown to decrease wakefulness and increase sleep in animal models of insomnia. In clinical trials, 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been shown to improve sleep latency, sleep duration, and sleep quality in patients with insomnia. 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has also been shown to have a low potential for abuse and dependence, which makes it an attractive option for the treatment of insomnia.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which makes it a well-characterized drug. Another advantage is that it has a low potential for abuse and dependence, which makes it a safe option for lab experiments. One limitation is that it is a relatively new drug, and there is still much to be learned about its mechanism of action and long-term effects.

Orientations Futures

There are several future directions for the study of 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine. One direction is to investigate its potential for the treatment of other sleep disorders, such as sleep apnea and restless leg syndrome. Another direction is to investigate its potential for the treatment of other neurological disorders, such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action and long-term effects of 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine.

Méthodes De Synthèse

The synthesis of 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine involves several steps, including the reaction of 4-aminopiperidine with 2-bromo-3-methylbutane to form 2-methyl-4-(3-methylbutylamino)piperidine. This intermediate is then treated with sodium hydride and 1,4-butanesultone to form 1-(3,3-dimethylbutylsulfonyl)-2-methylpiperidin-4-amine, which is the active ingredient in 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine.

Applications De Recherche Scientifique

1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been extensively studied in preclinical and clinical trials for the treatment of insomnia. In preclinical studies, 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been shown to improve sleep onset and maintenance in animal models of insomnia. In clinical trials, 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been shown to be effective in improving sleep latency, sleep duration, and sleep quality in patients with insomnia.

Propriétés

IUPAC Name

1-(3,3-dimethylbutylsulfonyl)-2-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2S/c1-10-9-11(13)5-7-14(10)17(15,16)8-6-12(2,3)4/h10-11H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPVDRMBFTSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1S(=O)(=O)CCC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.